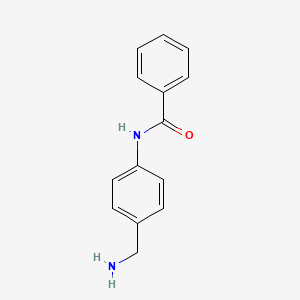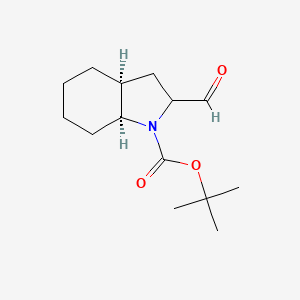
(2-Chloro-3-fluoro-6-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-3-fluoro-6-methylphenyl)boronic acid is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. It is widely used as a reagent in organic synthesis and has shown potential in various scientific applications.
Wirkmechanismus
The mechanism of action of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid is not fully understood. However, it is believed that the boronic acid group in the molecule can form a reversible covalent bond with various biomolecules, such as proteins and enzymes. This interaction can lead to the modulation of the activity of the biomolecule, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2-Chloro-3-fluoro-6-methylphenyl)boronic acid has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the activity of certain inflammatory enzymes, such as cyclooxygenase-2 (COX-2). Additionally, (2-Chloro-3-fluoro-6-methylphenyl)boronic acid has been shown to have antitumor effects by inhibiting the activity of certain enzymes involved in tumor growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid is its versatility in organic synthesis. It can be used in various reactions and has shown excellent yields in the synthesis of various compounds. Additionally, (2-Chloro-3-fluoro-6-methylphenyl)boronic acid is relatively stable and can be stored for extended periods without significant degradation.
However, (2-Chloro-3-fluoro-6-methylphenyl)boronic acid also has certain limitations for lab experiments. It can be challenging to obtain pure (2-Chloro-3-fluoro-6-methylphenyl)boronic acid due to the presence of impurities in the starting materials. Additionally, the reaction conditions for the synthesis of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid can be challenging to optimize, leading to lower yields in some cases.
Zukünftige Richtungen
There are numerous future directions for the research and development of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid. One potential area of research is the development of new catalysts for various reactions using (2-Chloro-3-fluoro-6-methylphenyl)boronic acid as a ligand. Additionally, the use of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid in drug discovery and development is an area of growing interest. Further research is needed to understand the mechanism of action of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid and its potential applications in various scientific fields.
In conclusion, (2-Chloro-3-fluoro-6-methylphenyl)boronic acid is a boronic acid derivative with significant potential in various scientific research applications. Its unique properties make it a versatile reagent in organic synthesis, and it has shown promising results in the development of new catalysts and drugs. Further research is needed to fully understand the mechanism of action of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid can be achieved through various methods. One of the most commonly used methods involves the reaction between 2-chloro-3-fluoro-6-methylphenyl magnesium bromide and boronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is purified through column chromatography to obtain pure (2-Chloro-3-fluoro-6-methylphenyl)boronic acid.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-3-fluoro-6-methylphenyl)boronic acid has shown significant potential in various scientific research applications. It is widely used as a reagent in organic synthesis and has shown promising results in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, (2-Chloro-3-fluoro-6-methylphenyl)boronic acid has been used as a ligand in the development of catalysts for various reactions, such as Suzuki-Miyaura cross-coupling reactions.
Eigenschaften
IUPAC Name |
(2-chloro-3-fluoro-6-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-3-5(10)7(9)6(4)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFAHLDZRLQXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)






![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)


![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)

